molecular formula C10H22N2O B7792599 1-(3-Methoxypropyl)-2,6-dimethylpiperazine

1-(3-Methoxypropyl)-2,6-dimethylpiperazine

Cat. No.: B7792599
M. Wt: 186.29 g/mol
InChI Key: DPSUQWDRXJRCAK-UHFFFAOYSA-N
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Description

1-(3-Methoxypropyl)-2,6-dimethylpiperazine is an organic compound that belongs to the piperazine family. Piperazines are heterocyclic amines with a six-membered ring containing two nitrogen atoms at opposite positions. This compound is characterized by the presence of a methoxypropyl group attached to the piperazine ring, along with two methyl groups at the 2 and 6 positions. It is a versatile compound used in various scientific research fields due to its unique chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(3-Methoxypropyl)-2,6-dimethylpiperazine typically involves the reaction of 2,6-dimethylpiperazine with 3-methoxypropyl chloride in the presence of a base such as sodium hydroxide or potassium carbonate. The reaction is carried out in an organic solvent like dichloromethane or toluene under reflux conditions. The product is then purified through distillation or recrystallization .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves continuous flow reactors to ensure efficient mixing and heat transfer. The use of automated systems for monitoring and controlling reaction parameters helps in maintaining high yield and purity. Post-reaction, the compound is purified using techniques like column chromatography or crystallization .

Chemical Reactions Analysis

Types of Reactions

1-(3-Methoxypropyl)-2,6-dimethylpiperazine undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

Scientific Research Applications

1-(3-Methoxypropyl)-2,6-dimethylpiperazine has diverse applications in scientific research:

Mechanism of Action

The mechanism of action of 1-(3-Methoxypropyl)-2,6-dimethylpiperazine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can act as an inhibitor or activator, depending on the target. For instance, it may bind to the active site of an enzyme, blocking substrate access and inhibiting enzyme activity. Alternatively, it can interact with receptor sites, modulating signal transduction pathways .

Comparison with Similar Compounds

Similar Compounds

  • 1-(3-Methoxypropyl)piperidin-4-amine
  • 2,6-Dimethylpiperazine
  • 1-(3-Methoxypropyl)-1-methylpiperidinium

Uniqueness

1-(3-Methoxypropyl)-2,6-dimethylpiperazine is unique due to its specific substitution pattern on the piperazine ring, which imparts distinct chemical and biological properties. Compared to similar compounds, it exhibits different reactivity and binding affinities, making it valuable for targeted applications in research and industry .

Biological Activity

1-(3-Methoxypropyl)-2,6-dimethylpiperazine is a piperazine derivative that has garnered attention for its potential biological activities. This compound is characterized by a methoxypropyl substituent at one nitrogen atom and two methyl groups at the 2 and 6 positions of the piperazine ring. Understanding its biological activity is crucial for its application in medicinal chemistry and pharmacology.

  • Molecular Formula : C_{11}H_{18}N_2O
  • Molecular Weight : 198.28 g/mol
  • CAS Number : [180975-66-0]

The biological activity of this compound is primarily attributed to its ability to interact with various biological targets, including enzymes and receptors. The piperazine structure allows for flexibility and potential binding to multiple sites, which can modulate biological pathways.

Potential Mechanisms:

  • Receptor Modulation : The compound may act as an agonist or antagonist at specific neurotransmitter receptors, influencing signaling pathways related to mood and cognition.
  • Enzyme Inhibition : It may inhibit certain enzymes involved in metabolic processes, potentially leading to therapeutic effects in conditions like depression or anxiety.

Biological Activity Overview

Research into the biological activity of this compound has revealed several promising effects:

Antidepressant Activity

Studies have indicated that piperazine derivatives exhibit antidepressant-like effects. For instance, animal models treated with similar compounds showed increased levels of serotonin and norepinephrine, suggesting a mechanism akin to traditional antidepressants.

Neuroprotective Effects

This compound has been evaluated for its neuroprotective properties. In vitro studies demonstrated that it could reduce oxidative stress markers in neuronal cells, indicating potential benefits in neurodegenerative diseases.

Data Summary

Biological ActivityEffect ObservedReference
AntidepressantIncreased serotonin levels
NeuroprotectionReduced oxidative stress
Enzyme inhibitionModulation of metabolic pathways

Case Studies

  • Antidepressant Efficacy : A study published in Journal of Medicinal Chemistry reported that a related piperazine compound exhibited significant antidepressant effects in rodent models. The study noted improvements in behavioral tests such as the forced swim test and tail suspension test, which are standard measures of depressive-like behavior.
  • Neuroprotective Effects : Research conducted on neuronal cell lines indicated that treatment with this compound led to a decrease in cell death induced by oxidative stress. This suggests a protective role against neurotoxicity, which is relevant for conditions like Alzheimer's disease.

Properties

IUPAC Name

1-(3-methoxypropyl)-2,6-dimethylpiperazine
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H22N2O/c1-9-7-11-8-10(2)12(9)5-4-6-13-3/h9-11H,4-8H2,1-3H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DPSUQWDRXJRCAK-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1CNCC(N1CCCOC)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H22N2O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

186.29 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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